molecular formula C7H8N2OS B8619427 N-(2-Sulfanylphenyl)urea CAS No. 73266-40-7

N-(2-Sulfanylphenyl)urea

Cat. No.: B8619427
CAS No.: 73266-40-7
M. Wt: 168.22 g/mol
InChI Key: CFZAFRWTQQPEDX-UHFFFAOYSA-N
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Description

N-(2-Sulfanylphenyl)urea is a urea derivative characterized by a phenyl ring substituted with a sulfanyl (-SH) group at the ortho position, linked to a urea functional group (-NHCONH2). This structure confers unique reactivity due to the nucleophilic sulfanyl group, which participates in hydrogen bonding and redox reactions.

Properties

CAS No.

73266-40-7

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

(2-sulfanylphenyl)urea

InChI

InChI=1S/C7H8N2OS/c8-7(10)9-5-3-1-2-4-6(5)11/h1-4,11H,(H3,8,9,10)

InChI Key

CFZAFRWTQQPEDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N)S

Origin of Product

United States

Comparison with Similar Compounds

Sulfonyloxy-Substituted Phenylureas

Key Compounds :

  • N,N'-[2-(p-toluenesulfonyloxy)phenyl]-N'-(4-(1-naphthalenesulfonyloxy)phenyl]urea ()
  • N-[2-(p-toluenesulfonyloxy)phenyl]-N’-[2-(benzylsulfonyloxy)phenyl]urea ()

Structural and Functional Differences :

  • Electronic Effects : Sulfonyloxy (-OSO2R) groups are strong electron-withdrawing substituents, reducing electron density on the phenyl ring compared to the sulfanyl (-SH) group. This difference impacts reactivity in electrophilic substitution reactions .
  • Stability : Sulfonyloxy derivatives exhibit higher hydrolytic stability than sulfanyl analogs due to the absence of redox-sensitive -SH groups .
  • Applications : Sulfonyloxy phenylureas are often patented as intermediates in agrochemicals or pharmaceuticals, leveraging their stability for controlled release formulations .

Data Table :

Compound Substituents Molecular Weight (g/mol) Key Properties
N-(2-Sulfanylphenyl)urea -SH (ortho) ~168.2 (estimated) Redox-sensitive, nucleophilic
N,N'-[2-(p-toluenesulfonyloxy)phenyl]... -OSO2C6H4CH3 (ortho, para) ~500+ (estimated) Hydrolytically stable, EWG effects

Hydroxy- and Nitro-Substituted Phenylureas

Key Compounds :

  • 1-(2-hydroxy-4-nitrophenyl)-3-(4-methylsulfonylphenyl)urea ()
  • N-(2-Hydroxyphenyl)urea ()

Comparison :

  • Hydrogen Bonding : The hydroxy (-OH) group in N-(2-Hydroxyphenyl)urea enhances solubility in polar solvents, whereas the sulfanyl group offers weaker H-bonding capacity .
  • Electrochemical Behavior: Nitro groups (-NO2) in introduce strong electron-withdrawing effects, contrasting with the electron-donating -SH group.

Applications : Hydroxy/nitro derivatives are used in industrial dyes and corrosion inhibitors, while sulfanyl analogs may find roles in chelation or catalysis .

Halogen-Substituted Phenylureas

Key Compounds :

  • N-(2-Fluoro-4-chlorophenyl)urea ()
  • N-(2-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea ()

Key Differences :

  • Electronegativity : Halogens (F, Cl) and trifluoromethyl (-CF3) groups increase electronegativity, enhancing lipophilicity and membrane permeability compared to -SH .
  • Bioactivity : Halogenated ureas are prevalent in pharmaceuticals (e.g., is a pesticide intermediate), whereas sulfanyl derivatives may exhibit distinct metabolic pathways due to sulfur’s redox activity .

Heterocyclic Ureas with Sulfur Moieties

Key Compound :

  • N-(2-fluorophenyl)-N'-(5-{[(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea ()

Comparison :

  • Complexity : Heterocyclic backbones (e.g., thiadiazole) and additional sulfanyl groups increase molecular weight (>440 g/mol) and steric hindrance, reducing bioavailability compared to simpler phenylureas .
  • Multitarget Potential: Such structures are designed for targeted biological activity (e.g., kinase inhibition), whereas this compound’s simpler structure favors broad reactivity .

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